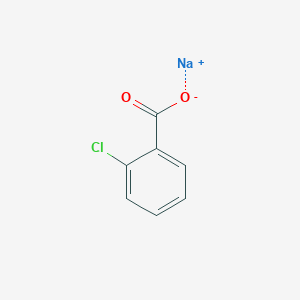

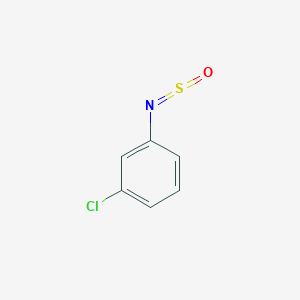

1-Chloro-3-(sulfinylamino)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

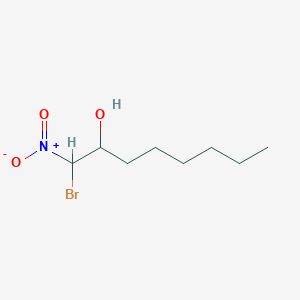

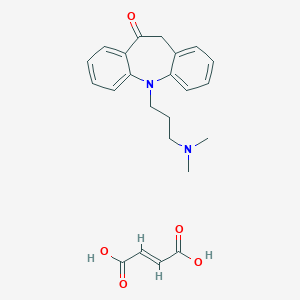

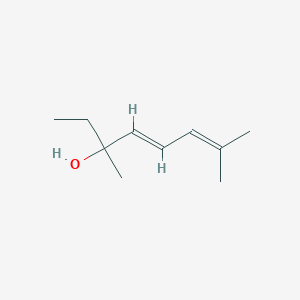

1-Chloro-3-(sulfinylamino)benzene is a chemical compound with the molecular formula C6H4ClNOS . It is a complex molecule that consists of 84 Hydrogen atoms, 50 Carbon atoms, 1 Nitrogen atom, 8 Oxygen atoms, and 1 Phosphorous atom .

Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(sulfinylamino)benzene is determined by its molecular formula C6H4ClNOS . The exact spatial arrangement of atoms and the molecular geometry can be visualized using a structure data file (SDF/MOL File) .科学的研究の応用

Organic Synthesis and Catalysis

Friedel-Crafts Sulfonylation : The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reaction demonstrates the importance of chloro-substituted compounds in facilitating sulfonylation of benzene and substituted benzenes. This process yields almost quantitative yields of diaryl sulfones under ambient conditions, showcasing the potential of chloro-substituted reagents in organic synthesis and catalysis (Nara, Harjani, & Salunkhe, 2001).

Electrophilic Chlorination : The study on electrophilic chlorination of arenes and heterocycles using 1-Chloro-1,2-benziodoxol-3-one highlights the reagent's versatility in chlorinating a range of substrates, including nitrogen-containing heterocycles and arenes. This reagent is noted for its ease of preparation, stability, and scalability, suggesting a role for similar chloro-substituted compounds in synthetic chemistry (Wang et al., 2016).

Materials Science and Catalysis

- Sol–Gel Derived Hybrid Materials : Research into the heterogenization of CH3ReO3 inside porous systems of hybrid silica matrixes via the sol–gel method for epoxidation of olefins illustrates the intersection of materials science and catalysis. This study provides a foundation for understanding how chloro-substituted compounds could be integrated into materials for catalytic applications, enhancing reactivity and recyclability (Dallmann & Buffon, 2000).

Antimicrobial Studies

- Synthesis and Antimicrobial Activity : The synthesis and study of 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol and derivatives showcase the potential biomedical applications of chloro-substituted compounds. These compounds have demonstrated efficacy in antibacterial and antifungal activities, hinting at the possible relevance of 1-Chloro-3-(sulfinylamino)benzene in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

特性

IUPAC Name |

1-chloro-3-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRHPIMLPFGUPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=S=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935937 |

Source

|

| Record name | 1-Chloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-(sulfinylamino)benzene | |

CAS RN |

15851-82-8 |

Source

|

| Record name | Benzenamine, 3-chloro-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。